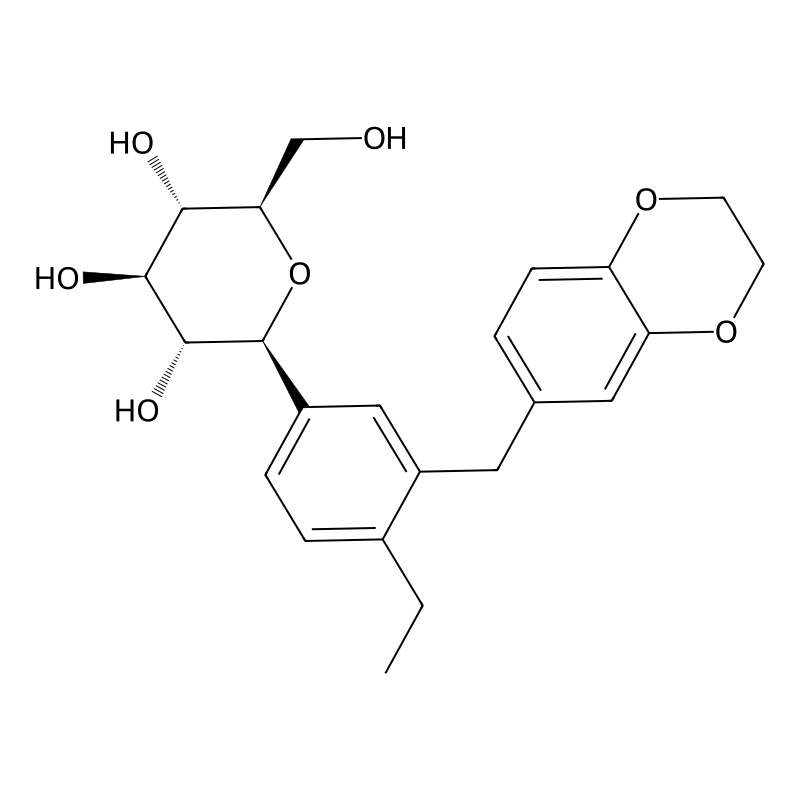Licogliflozin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Licogliflozin is a novel compound classified as a dual inhibitor of sodium-glucose co-transporters, specifically sodium-glucose co-transporter 1 and sodium-glucose co-transporter 2. Its chemical formula is C23H28O7, and it has a molecular weight of approximately 416.47 g/mol. The compound is designed to enhance glucose excretion and improve metabolic parameters, making it a potential therapeutic agent for conditions such as type 2 diabetes mellitus and obesity .
Licogliflozin's primary mechanism of action involves inhibiting SGLT1 and SGLT2 transporters in the kidneys []. These transporters are responsible for reabsorbing glucose from the filtrate back into the bloodstream. By blocking them, Licogliflozin increases urinary glucose excretion, lowering blood sugar levels []. Additionally, SGLT inhibition may have beneficial effects on weight management and blood pressure control [].
Licogliflozin is a medication primarily used to treat type 2 diabetes. It belongs to a class of drugs called sodium-glucose cotransporter-2 (SGLT2) inhibitors. SGLT2 proteins are found in the kidneys and are responsible for reabsorbing glucose (sugar) from the urine back into the bloodstream. Licogliflozin works by blocking these SGLT2 proteins, causing excess glucose to be excreted in the urine, thereby lowering blood sugar levels [].
Beyond its established use in type 2 diabetes management, Licogliflozin is being explored in scientific research for various other potential applications:
Cardiovascular benefits
Studies suggest Licogliflozin may offer cardiovascular protection in patients with type 2 diabetes. Research indicates it may reduce the risk of heart failure hospitalization and cardiovascular death []. However, the exact mechanisms behind this benefit are still under investigation.
Non-alcoholic fatty liver disease (NAFLD)
NAFLD is a growing health concern characterized by excess fat accumulation in the liver. Early research suggests Licogliflozin may improve liver function and reduce liver fat content in patients with NAFLD [].
Polycystic ovary syndrome (PCOS)
PCOS is a hormonal disorder affecting women. Studies are investigating the potential role of Licogliflozin in improving insulin sensitivity and regulating menstrual cycles in women with PCOS [].
Weight management
Licogliflozin may contribute to weight loss by promoting calorie excretion through increased urinary glucose loss. Research is ongoing to determine its long-term efficacy and safety for weight management.
- Oxidation: This reaction can lead to the formation of various metabolites.
- Reduction: Reduction reactions modify the functional groups in the molecule.
- Substitution: Various substitution reactions can occur, particularly on the aromatic ring.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions .
Major Products
The major products from these reactions include oxidized and reduced metabolites, as well as substituted derivatives of Licogliflozin.
Licogliflozin exhibits significant biological activity due to its mechanism of action as a dual inhibitor of sodium-glucose co-transporters. By inhibiting SGLT1 and SGLT2, it reduces glucose reabsorption in the kidneys and intestines. This action leads to several beneficial outcomes:
- Weight Loss: Clinical studies have shown that treatment with Licogliflozin results in significant weight reduction in patients with obesity or type 2 diabetes mellitus.
- Improved Metabolic Parameters: It has been associated with favorable changes in metabolic markers, including reduced insulin levels and improved glycemic control.
- Incretin Hormone Modulation: Licogliflozin affects incretin hormones such as glucagon-like peptide-1, leading to enhanced glucose metabolism .
The synthesis of Licogliflozin involves a multi-step process that includes:
- Formation of the Benzodioxin Ring: This step involves reacting a suitable phenol derivative with an appropriate diol under acidic conditions.
- Glycosylation: The intermediate formed from the benzodioxin ring is then glycosylated using a glycosyl donor in the presence of a Lewis acid catalyst.
Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity through controlled reaction conditions and purification techniques like crystallization and chromatography .
Licogliflozin has several potential applications, primarily in treating metabolic disorders such as:
- Type 2 Diabetes Mellitus: By enhancing glucose excretion and improving insulin sensitivity.
- Obesity Management: Its weight loss effects make it a candidate for obesity therapies.
- Hepatic Fibrosis: Currently undergoing clinical trials for its efficacy in treating hepatic fibrosis and non-alcoholic steatohepatitis .
Licogliflozin's interactions with other drugs have been evaluated to understand its safety profile better. Studies indicate that it may interact with other antihyperglycemic agents, potentially enhancing their effects or leading to adverse reactions. The most common side effects reported during clinical trials include gastrointestinal issues such as diarrhea and abdominal discomfort .
Licogliflozin is often compared with other sodium-glucose co-transporter inhibitors, particularly:
- Canagliflozin
- Empagliflozin
- Sotagliflozin
Uniqueness
While all these compounds inhibit sodium-glucose co-transporter 2, Licogliflozin uniquely inhibits both sodium-glucose co-transporter 1 and sodium-glucose co-transporter 2. This dual inhibition mechanism enhances glucose excretion efficiency and offers additional benefits in weight reduction compared to those that only target sodium-glucose co-transporter 2 .
| Compound | SGLT1 Inhibition | SGLT2 Inhibition | Unique Features |
|---|---|---|---|
| Licogliflozin | Yes | Yes | Dual inhibition; significant weight loss |
| Canagliflozin | No | Yes | Primarily focused on renal glucose reabsorption |
| Empagliflozin | No | Yes | Cardiovascular benefits |
| Sotagliflozin | Yes | Yes | Focused on both intestinal and renal effects |
Licogliflozin's dual inhibition not only enhances its therapeutic potential but also positions it uniquely among similar compounds targeting metabolic disorders .








